molecular formula C24H23NO2 B158000 (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone CAS No. 210179-44-5

(1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone

Cat. No. B158000
M. Wt: 357.4 g/mol
InChI Key: PGOAKRPGOLHODL-UHFFFAOYSA-N
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Description

“(1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone” is a synthetic cannabinoid . It is also known as JWH-081 and RCS-4 butyl homologue . It acts as a cannabinoid agonist at the CB1 and CB2 receptors .


Molecular Structure Analysis

The molecular formula of this compound is C25H25NO2 and its molecular weight is 371.4715 g/mol . The InChI Key is UBMPKJKGUQDHRM-UHFFFAOYSA-N .

Scientific Research Applications

Identification and Analysis in Unregulated Products

  • A study identified (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone as one of several new compounds used as adulterants in herbal and drug-like products obtained via the Internet. This compound, along with others, was identified using various spectroscopic techniques (Nakajima et al., 2011).

Synthesis for Radioligand Imaging

  • Research in 2014 focused on the synthesis of carbon-11-labeled aminoalkylindole derivatives, including (1-butyl-1H-indol-3-yl)(naphthalene-1-yl)methanone, for potential use as cannabinoid receptor radioligands in positron emission tomography (PET) imaging of alcohol abuse (Gao et al., 2014).

Structural Elucidation in Seized Products

  • A 2013 study involved the structural and spectral elucidation of several cannabimimetic compounds, including (1-butyl-1H-indol-3-yl)(naphthalene-1-yl)methanone, found in seized herbal mixtures. This research was crucial for the detection of illicit compounds in products where reference materials were not available (Denooz et al., 2013).

Environmental Monitoring

  • The substance has been monitored in the environment as well, such as in a study analyzing sewage for residues of new classes of recreational drugs. This approach helps estimate community drug use and evaluate the environmental release of these substances (Reid et al., 2014).

Prediction of Emerging Synthetic Cannabinoids

  • In 2016, a study utilized patterns of emerging synthetic cannabinoids to predict future drug market trends. This research synthesized analogues of synthetic cannabinoids, including derivatives of (1-butyl-1H-indol-3-yl)(naphthalene-1-yl)methanone, and presented spectroscopic data for these and related compounds (Carlsson et al., 2016).

properties

IUPAC Name

(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOAKRPGOLHODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441597
Record name (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone

CAS RN

210179-44-5
Record name JWH-080
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-080
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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